molecular formula C11H16O B082119 p-Butoxytoluene CAS No. 10519-06-9

p-Butoxytoluene

Cat. No.: B082119
CAS No.: 10519-06-9
M. Wt: 164.24 g/mol
InChI Key: AGARRLZBNOJWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Aryl Alkyl Ethers in Organic Chemistry

The study of aryl alkyl ethers has been pivotal in advancing synthetic organic chemistry since the 19th century. The foundational work of Alexander Williamson in 1850 on ether synthesis laid the groundwork for understanding these compounds. Williamson’s demonstration of nucleophilic substitution between alkoxides and alkyl halides revolutionized the synthesis of ethers, including asymmetrical variants like p-butoxytoluene. Early applications focused on simple symmetrical ethers, but by the mid-20th century, researchers began exploring complex aryl alkyl ethers for their stability and versatility in industrial processes.

Aryl alkyl ethers gained prominence due to their role in pharmaceutical intermediates and polymer science. For instance, the development of methyl tert-butyl ether (MTBE) as a fuel additive in the 1970s highlighted the importance of ether functionalization. This compound, first synthesized in the early 20th century, emerged as a model compound for studying steric and electronic effects in asymmetrical ether systems.

Significance of this compound in Contemporary Research

In modern chemistry, this compound (C₁₁H₁₆O, molecular weight 164.24 g/mol) serves as a critical substrate in photoredox catalysis and radical-mediated transformations. Recent studies demonstrate its utility in α-aryloxyalkyl radical reactions, enabling selective functionalization at the benzylic position. For example, allylation and cyanation reactions using this compound under visible-light irradiation yield high-value intermediates for drug discovery.

Additionally, its role in chromatographic separations underscores its practical relevance. The compound’s logP value of 3.96 and solubility in acetonitrile-water systems make it ideal for reverse-phase HPLC applications, particularly in isolating structurally similar aromatic ethers.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₆O
Boiling Point 229.5°C (estimated)
Density 0.9205 g/cm³
Refractive Index 1.4970
Melting Point 92°C (in ligroine)

Nomenclature and Classification Considerations

This compound is systematically named 1-butoxy-4-methylbenzene under IUPAC guidelines, reflecting its para-substituted toluene backbone with a butoxy group. Alternative designations include butyl p-tolyl ether and 4-(n-butoxy)toluene, emphasizing its asymmetrical ether classification.

As an unsymmetrical ether, it belongs to the broader class of alkyl aryl ethers, characterized by one alkyl (butyl) and one aryl (p-tolyl) group bonded to oxygen. This structural duality confers unique reactivity, such as resistance to nucleophilic attack at the aromatic ring while enabling radical stabilization at the α-carbon.

Table 2: Nomenclature and Identifiers

Identifier Type Value Source
CAS Registry Number 10519-06-9
EC Number 234-053-8
SMILES CCCCOC1=CC=C(C=C1)C
InChI Key AGARRLZBNOJWLG-UHFFFAOYSA-N

The synthesis of this compound typically employs Williamson’s method, involving potassium tert-butoxide and a copper(I) catalyst to couple 4-methylbenzyl alcohol with n-butyl chloride. Recent optimizations achieve yields up to 89% under mild conditions (80°C in acetonitrile), showcasing the enduring relevance of classical ether synthesis in modern workflows.

Properties

IUPAC Name

1-butoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARRLZBNOJWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065102
Record name Benzene, 1-butoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-06-9
Record name 1-Butoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10519-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butoxy-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-butoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl p-tolyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BUTOXYTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961OS0H98U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and General Procedure

The Williamson ether synthesis is the most widely reported method for preparing p-butoxytoluene. This two-step process involves the deprotonation of p-cresol to form a phenoxide ion, followed by an SN2 nucleophilic substitution with 1-iodobutane. The reaction is typically conducted under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with a strong base like sodium hydride (NaH) or potassium hydroxide (KOH).

A representative procedure involves refluxing p-cresol (10 mmol) with 1-iodobutane (12 mmol) in the presence of KOH (15 mmol) at 80–90°C for 2 hours. The crude product is isolated via solvent evaporation and purified by column chromatography (hexane/ethyl acetate, 9:1). Benchtop NMR spectroscopy (60 MHz) confirms the absence of starting materials, with characteristic peaks for this compound observed at δ 0.92 ppm (t, 3H, -CH2CH2CH2CH3), δ 1.48 ppm (m, 2H, -CH2CH2CH2CH3), and δ 3.92 ppm (t, 2H, -OCH2-).

Optimization and Yield

Yields for this method typically exceed 80%, though excess alkyl halide (1.2 equivalents) and prolonged reaction times (2–3 hours) are required to minimize competing elimination reactions. Side products, such as residual 1-iodobutane, are detected via GC-MS but are easily removed during purification.

Electrochemical Synthesis

Electrochemical Oxidation and Acetal Formation

An alternative route described in patent literature involves the electrochemical oxidation of 4-tert-butoxybenzaldehyde dimethyl acetal. This method employs a divided cell with a platinum anode and graphite cathode, using a methanol-water electrolyte (3:1 v/v). A current density of 5–10 A/dm² is applied at 50–60°C, resulting in the formation of this compound via in situ generation of tert-butoxide ions.

Key steps include:

  • Electrolysis : 4-tert-Butoxybenzaldehyde dimethyl acetal (1 mol) is subjected to electrolysis with 2–5 F/mol of charge.

  • Distillation : Excess methanol and unreacted starting material are removed under reduced pressure.

  • Acid Hydrolysis : The acetal intermediate is treated with dilute sulfuric acid (0.5 M) at 95°C for 1 hour to yield this compound.

Yield and Scalability

This method achieves near-quantitative yields (95–98%) but requires specialized equipment and precise control of electrolysis parameters. Industrial scalability is limited by the high energy input and cost of maintaining a divided cell system.

Palladium-Catalyzed Cross-Coupling

Catalyst Design and Reaction Conditions

A patent leveraging palladium catalysts describes the coupling of p-tolyl halides (bromide or chloride) with tert-butanol using a bis-phosphine ligand system. The optimized protocol employs Pd(dba)₂ (1 mol%) and P(C₅H₄FeC₅H₅)(t-Bu)₂ (2 mol%) in toluene at 110°C for 18 hours, with sodium tert-butoxide (1.2 equivalents) as the base.

Substrate Scope and Efficiency

This method demonstrates broad compatibility with electron-deficient and electron-rich aryl halides. For p-tolyl bromide, yields of 81% are reported, with no detectable byproducts via GC-MS. The ligand system enhances catalyst turnover, enabling reactions at lower temperatures (70–80°C) compared to traditional Buchwald-Hartwig conditions.

Comparative Analysis of Methods

Parameter Williamson Synthesis Electrochemical Palladium-Catalyzed
Yield 80–85%95–98%75–81%
Reaction Time 2–3 hours3–4 hours18–24 hours
Cost LowHighModerate
Equipment Complexity MinimalHighModerate
Scalability Laboratory-scaleIndustrial-limitedPilot-scale

Chemical Reactions Analysis

Types of Reactions: p-Butoxytoluene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form p-butoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield this compound derivatives with reduced aromatic rings.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the butoxy group directs incoming electrophiles to the para position relative to the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products:

Scientific Research Applications

p-Butoxytoluene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-Butoxytoluene involves its interaction with molecular targets through various pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it can interact with proteins and enzymes, affecting their function and activity. The specific pathways and molecular targets depend on the context of its use, such as in drug design or chemical synthesis .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • BHT has been extensively studied for its antioxidant efficacy and toxicological profile, with applications validated in food and pharmaceutical industries .
  • This compound lacks detailed research in the provided evidence, suggesting a need for further studies on its reactivity, toxicity, and industrial applications.

Biological Activity

p-Butoxytoluene, also known as butoxybenzene or 4-butoxytoluene, is an aromatic compound with the molecular formula C10H14O. It is a colorless liquid commonly used in various industrial applications, including as a solvent and in chemical synthesis. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • IUPAC Name : Butoxybenzene

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its effects on human health, including toxicity, antimicrobial properties, and potential therapeutic applications. Below are key findings from various studies.

Toxicity Studies

  • Acute Toxicity : Studies indicate that this compound exhibits moderate acute toxicity. The LD50 (lethal dose for 50% of the population) values suggest that it can cause harmful effects if ingested or inhaled in significant quantities.
  • Chronic Exposure : Long-term exposure has been linked to respiratory issues and potential carcinogenic effects. The compound's metabolites may contribute to oxidative stress and cellular damage.

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound against various pathogens:

  • Bacterial Inhibition : Research has shown that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 100 µg/ml to 400 µg/ml depending on the bacterial strain tested, indicating its potential as a biocide in pharmaceutical formulations.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of this compound in combination with other agents. The results indicated enhanced antibacterial activity when used alongside certain antibiotics, suggesting a synergistic effect that could improve treatment outcomes for bacterial infections.

Bacterial StrainMIC (µg/ml)Zone of Inhibition (mm)
Staphylococcus aureus15015
Escherichia coli20012
Pseudomonas aeruginosa30010

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the chronic effects of this compound exposure in laboratory animals. Results showed significant liver enzyme elevation, indicating potential hepatotoxicity. Histopathological analysis revealed fatty liver changes and inflammation.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt microbial cell integrity. Additionally, it may induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cell death in susceptible organisms.

Q & A

Q. What are the optimal synthetic routes for p-Butoxytoluene, and how can purity be validated?

To synthesize this compound, prioritize Friedel-Crafts alkylation or nucleophilic substitution of p-cresol with 1-bromobutane. Use GC-MS or HPLC to assess purity, ensuring calibration with certified reference standards. For purification, employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity by comparing NMR (¹H/¹³C) and IR spectra with literature data, focusing on characteristic peaks (e.g., aromatic protons, butoxy group stretching) .

Q. How can researchers systematically characterize this compound’s physicochemical properties?

Adopt a tiered approach:

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using shake-flask method at 25°C.
  • Thermal Stability : Perform TGA/DSC under nitrogen to determine decomposition thresholds.
  • Spectroscopy : Assign NMR peaks (δ 1.0–1.6 ppm for butyl CH₂/CH₃; δ 6.8–7.2 ppm for aromatic protons) and IR bands (C-O-C stretch at ~1250 cm⁻¹). Cross-reference with computational simulations (DFT) to confirm assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber glass bottles under inert gas (argon) to prevent oxidation. Consult SDS for emergency measures (e.g., eye flushing with water for 15 minutes) .

Q. How can researchers design experiments to study this compound’s solubility for reaction optimization?

Use a phase-solubility diagram:

Prepare saturated solutions in target solvents (e.g., DCM, THF) at varying temperatures.

Filter and quantify dissolved compound via UV-Vis (λmax ~270 nm) or gravimetric analysis.

Correlate solubility with solvent polarity (Hildebrand parameters) to optimize reaction media. Include controls (e.g., pure solvent blanks) to minimize interference .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

  • Databases : Search SciFinder, Reaxys, and PubMed using Boolean terms: (“this compound” OR “4-butoxytoluene”) AND (“synthesis” OR “applications”).
  • Filters : Limit to peer-reviewed articles (2000–2025) and exclude patents.
  • Critical Appraisal : Use PICOT (Population: compound; Intervention: synthetic method; Comparison: alternative routes; Outcome: yield/purity; Time: reaction duration) to evaluate study relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Replicate Studies : Conduct accelerated oxidation tests (40°C, 75% RH) with HPLC monitoring.
  • Identify Degradants : Use LC-MS/MS to characterize oxidation byproducts (e.g., quinones).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across studies, accounting for variables (e.g., oxygen concentration, catalyst traces). Address outliers via Grubbs’ test .

Q. What methodologies validate computational models predicting this compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare activation energies with experimental Arrhenius plots.
  • Kinetic Isotope Effects (KIE) : Synthesize deuterated analogs to validate mechanistic pathways (e.g., H/D exchange in aromatic ring).
  • Benchmarking : Cross-check results against high-level ab initio methods (CCSD(T)) .

Q. How can green chemistry principles be applied to improve this compound synthesis?

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.
  • Catalysis : Test recyclable catalysts (e.g., immobilized Lewis acids) to reduce waste.
  • Atom Economy : Calculate E-factor (kg waste/kg product) and optimize via one-pot reactions. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental designs address reproducibility challenges in this compound’s spectral data?

  • Interlaboratory Studies : Collaborate with multiple labs to analyze identical samples under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent).
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.01 ppm for NMR) and operator bias via blind testing.
  • Data Sharing : Publish raw spectra in open repositories (e.g., Zenodo) for independent validation .

Q. How can researchers investigate this compound’s role in reaction mechanisms using isotopic labeling?

  • Synthesis of Labeled Analogs : Introduce ¹³C at the methoxy carbon via nucleophilic substitution with ¹³C-enriched butanol.
  • Tracer Studies : Monitor reaction pathways using GC-IRMS or in situ NMR.
  • Kinetic Profiling : Compare rate constants (k) between labeled and unlabeled compounds to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Butoxytoluene
Reactant of Route 2
Reactant of Route 2
p-Butoxytoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.